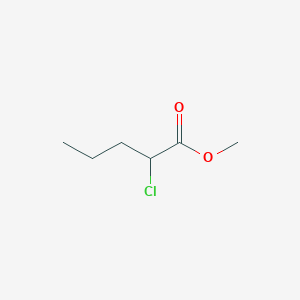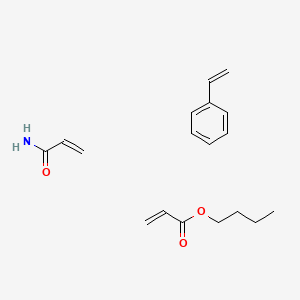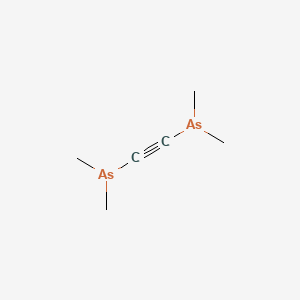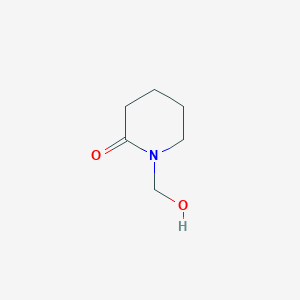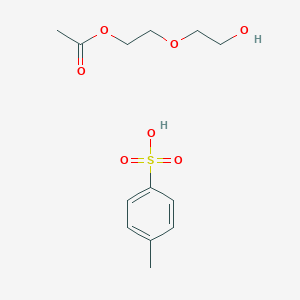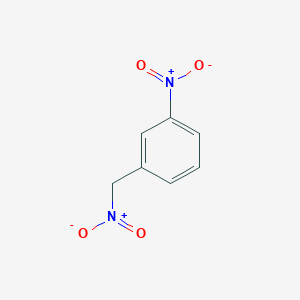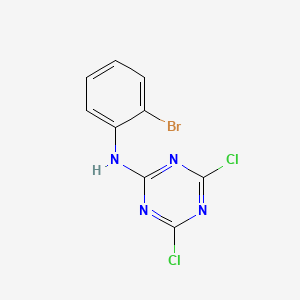
2-(Octyloxy)ethyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polyethylene glycol octyl ether dihydrogen phosphate is a compound that combines the properties of polyethylene glycol, octyl ether, and dihydrogen phosphate. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Polyethylene glycol octyl ether dihydrogen phosphate can be synthesized through the reaction of polyethylene glycol with octyl alcohol, followed by phosphorylation. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of polyethylene glycol octyl ether dihydrogen phosphate involves large-scale reactions using reactors designed to handle the specific requirements of the synthesis. The process includes the careful control of temperature, pressure, and the use of catalysts to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Polyethylene glycol octyl ether dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction may yield alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Polyethylene glycol octyl ether dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: It is employed in the preparation of biological samples and as a component in various assays.
Medicine: It is used in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: It is utilized in the production of cosmetics, detergents, and other consumer products.
Wirkmechanismus
The mechanism of action of polyethylene glycol octyl ether dihydrogen phosphate involves its surfactant properties. It can reduce surface tension, allowing it to interact with various molecular targets and pathways. This property makes it effective in solubilizing compounds, enhancing the delivery of active ingredients, and stabilizing emulsions.
Vergleich Mit ähnlichen Verbindungen
Polyethylene glycol octyl ether dihydrogen phosphate can be compared with other similar compounds such as:
Polyethylene glycol monooctyl ether: Similar in structure but lacks the dihydrogen phosphate group.
Polyethylene glycol dioctyl ether: Contains two octyl groups instead of one.
Polyethylene glycol phosphate: Lacks the octyl ether component.
These comparisons highlight the unique combination of properties in polyethylene glycol octyl ether dihydrogen phosphate, making it particularly useful in applications requiring both surfactant and phosphate functionalities.
Eigenschaften
CAS-Nummer |
156232-77-8 |
|---|---|
Molekularformel |
C10H23O5P |
Molekulargewicht |
254.26 g/mol |
IUPAC-Name |
2-octoxyethyl dihydrogen phosphate |
InChI |
InChI=1S/C10H23O5P/c1-2-3-4-5-6-7-8-14-9-10-15-16(11,12)13/h2-10H2,1H3,(H2,11,12,13) |
InChI-Schlüssel |
LAMZJBOHVLFABB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOCCOP(=O)(O)O |
Verwandte CAS-Nummern |
31800-88-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


